molecular formula C10H8NNaO4S B13288238 Sodium 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)ethane-1-sulfinate

Sodium 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)ethane-1-sulfinate

Cat. No.: B13288238
M. Wt: 261.23 g/mol
InChI Key: BWRWCEINMSFIIN-UHFFFAOYSA-M
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Description

Sodium 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)ethane-1-sulfinate is a sodium salt featuring a sulfinate (-SO₂⁻Na⁺) group attached to an ethane linker, which is further connected to a phthalimide (1,3-dioxo-isoindole) moiety. Sulfinate salts are often employed as nucleophiles or intermediates in cross-coupling reactions due to their reactivity . The phthalimide group is known for its electron-withdrawing properties, which may enhance the stability and reactivity of the sulfinate group in synthetic pathways.

Properties

Molecular Formula

C10H8NNaO4S

Molecular Weight

261.23 g/mol

IUPAC Name

sodium;2-(1,3-dioxoisoindol-2-yl)ethanesulfinate

InChI

InChI=1S/C10H9NO4S.Na/c12-9-7-3-1-2-4-8(7)10(13)11(9)5-6-16(14)15;/h1-4H,5-6H2,(H,14,15);/q;+1/p-1

InChI Key

BWRWCEINMSFIIN-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCS(=O)[O-].[Na+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Sodium 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)ethane-1-sulfinate typically involves the reaction of 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)ethane-1-sulfonic acid with a sodium base. The reaction is usually carried out in an aqueous medium under controlled temperature and pH conditions to ensure the formation of the desired sodium salt.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as crystallization, filtration, and drying to obtain the final product in a pure form.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Sodium 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)ethane-1-sulfinate can undergo oxidation reactions, leading to the formation of sulfonic acid derivatives.

    Reduction: This compound can be reduced to form sulfinic acid derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the sulfonate group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.

Major Products:

    Oxidation: Sulfonic acid derivatives.

    Reduction: Sulfinic acid derivatives.

    Substitution: Various substituted isoindoline derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

    Organic Synthesis:

Biology:

    Bioconjugation: This compound can be used in bioconjugation reactions to attach sulfonate groups to biomolecules, enhancing their solubility and stability.

Medicine:

    Drug Development: It is explored for its potential use in drug development, particularly in the synthesis of sulfonate-containing pharmaceuticals.

Industry:

    Material Science: This compound is used in the development of new materials with specific properties, such as enhanced conductivity or stability.

Mechanism of Action

The mechanism of action of Sodium 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)ethane-1-sulfinate involves its ability to act as a nucleophile or electrophile in various chemical reactions. The sulfonate group can participate in nucleophilic substitution reactions, while the isoindoline moiety can engage in electrophilic aromatic substitution. These interactions allow the compound to modify other molecules, leading to the formation of new chemical entities with desired properties.

Comparison with Similar Compounds

Key Observations:

Functional Group Reactivity :

  • The sulfinate group in the target compound is more nucleophilic than sulfonamides or sulfonates , making it suitable for reactions requiring leaving-group displacement.
  • Methanesulfonate () is less reactive than sulfinates but is stable under physiological conditions, favoring its use in prodrug design.

Solubility and Stability :

  • Sodium sulfinates generally exhibit higher water solubility compared to sulfonamides or neutral sulfonates due to their ionic nature.
  • The bis-phthalimide compound () shows low solubility in polar solvents, attributed to its rigid aromatic structure .

Applications: Sulfinates: Potential use in asymmetric synthesis (e.g., chiral sulfoxides) or as photoinitiators. Amidines (): Versatile intermediates for synthesizing imidazoles or pyrimidines in medicinal chemistry . Sulfonamides: Widely explored in drug development for targeting enzymes like carbonic anhydrase .

Biological Activity

Sodium 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)ethane-1-sulfinate (CAS No. 126225-04-5) is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

The compound has the following chemical properties:

PropertyValue
Molecular FormulaC10H8NNaO4S
Molecular Weight261.23 g/mol
IUPAC Namesodium;2-(1,3-dioxoisoindol-2-yl)ethanesulfinate
InChIInChI=1S/C10H9NO4S.Na/c12-9-7-3-1-2-4-8(7)10(13)11(9)5-6-16(14)15;/h1-4H,5-6H2,(H,14,15);/q;+1/p-1
Canonical SMILESC1=CC=C2C(=C1)C(=O)N(C2=O)CCS(=O)[O−].[Na+]

The biological activity of this compound can be attributed to its ability to participate in various chemical reactions:

Nucleophilic Substitution: The sulfonate group can engage in nucleophilic substitution reactions, allowing for the modification of other molecules.

Electrophilic Aromatic Substitution: The isoindoline moiety can act as an electrophile in aromatic substitution reactions.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfonic acid derivatives and reduction to yield sulfinic acid derivatives. Common reagents include hydrogen peroxide for oxidation and sodium borohydride for reduction.

Biological Activity

Research indicates that this compound exhibits several biological activities:

Anticancer Properties: Studies have shown that derivatives of this compound can inhibit the growth of cancer cells while sparing non-tumorigenic cells. For instance, compounds derived from similar scaffolds have demonstrated potent growth inhibition in murine liver cell lines at concentrations as low as 10 µM .

Antioxidant Activity: The isoindoline derivatives have been linked with antioxidant properties. Research indicates that N-substituted isoindolines exhibit significant antioxidant activity, which may contribute to their therapeutic potential .

Mechanistic Insights: Investigations into the mechanism of action reveal that these compounds can modulate key signaling pathways involved in cancer progression. For example, changes in levels and localization of phosphoproteins have been observed upon treatment with certain derivatives .

Case Studies

Several studies have highlighted the biological significance of this compound and its analogs:

  • Growth Inhibition in Cancer Models:
    • A study investigated various thalidomide derivatives and their effects on tumorigenic versus non-tumorigenic cell lines. Two specific compounds exhibited selective growth inhibition against cancer cells without affecting healthy cells .
  • Cell Migration Assays:
    • Compounds derived from similar scaffolds were tested for their ability to inhibit cancer cell motility. Results indicated a significant reduction in cell migration, suggesting potential applications in metastasis prevention .
  • Oxidative Stress Studies:
    • Research has demonstrated that certain isoindoline derivatives possess antioxidant capabilities that can mitigate oxidative stress in cellular models. This property is crucial for developing therapeutics aimed at diseases characterized by oxidative damage .

Q & A

Q. Table 1: Representative Synthetic Data for Analogous Compounds

Compound ClassYield (%)Solvent SystemMelting Point (°C)
Phthalimide Benzoate Esters74–82Acetone/Methanol130–163
Chlorinated Derivatives76–81Ethanol/Acetic Acid134–163

Basic: Which spectroscopic techniques are most effective for structural characterization?

Answer:

  • FTIR : Identifies key functional groups (e.g., C=O stretching at 1700–1750 cm⁻¹ for isoindole dione, S=O at 1150–1250 cm⁻¹ for sulfinate) .
  • NMR : ¹H-NMR resolves aromatic protons (δ 7.6–8.2 ppm) and methylene bridges (δ 4.2–4.8 ppm). ¹³C-NMR confirms carbonyl carbons (δ 165–170 ppm) .
  • X-ray Crystallography : SHELXL/SHELXS software refines crystal structures, resolving bond lengths (e.g., C–S bond ≈1.76 Å) and dihedral angles .

Advanced: How can contradictory data on the compound’s enzyme inhibition mechanisms be resolved?

Answer: Contradictions often arise from assay conditions or isoform specificity. Methodological approaches include:

  • Kinetic Studies : Measure IC₅₀ values under varied pH (6.5–7.5) and ionic strength to assess binding mode reversibility .
  • Docking Simulations : Use software like AutoDock Vina to model interactions with monoamine oxidase (MAO) active sites, prioritizing residues FAD (for MAO-B) or Tyr-435 (for MAO-A) .
  • Comparative Analysis : Cross-validate results with structurally related inhibitors (e.g., N-ethyl phthalimide esters) to identify pharmacophore requirements .

Advanced: What strategies address thermal instability during storage or reactions?

Answer:

  • Stability Profiling : Thermogravimetric analysis (TGA) shows decomposition onset at ~180°C. Store at −20°C under inert gas (N₂ or Ar) to prevent oxidation .
  • Light Sensitivity : UV-Vis spectroscopy (λmax ≈280 nm) monitors photodegradation. Amber glassware or stabilizers (e.g., BHT at 0.1% w/w) mitigate degradation .

Advanced: How do electronic effects of substituents influence sulfinate reactivity?

Answer: Substituents on the isoindole ring modulate electrophilicity:

  • Electron-Withdrawing Groups (EWGs) : Nitro or chloro groups at the 4-position increase sulfinate electrophilicity, accelerating nucleophilic attack (e.g., k₂ ≈0.45 M⁻¹s⁻¹ for 4-Cl vs. 0.28 M⁻¹s⁻¹ for H) .
  • Electron-Donating Groups (EDGs) : Methoxy groups reduce reactivity but improve solubility in polar aprotic solvents (e.g., DMSO) .

Q. Table 2: Substituent Effects on Reaction Kinetics

SubstituentPositionk₂ (M⁻¹s⁻¹)Solubility (mg/mL, DMSO)
–Cl40.4512.3
–OCH₃30.1928.7
–H0.289.8

Basic: What analytical workflows ensure purity validation for biological assays?

Answer:

  • HPLC-PDA : Use C18 columns (5 µm, 4.6 × 250 mm) with gradient elution (ACN:H₂O + 0.1% TFA). Retention times for analogs range 8–12 min .
  • LC-MS : ESI+ mode detects [M+Na]⁺ ions (e.g., m/z 325.1 for C₁₄H₁₄N₂O₅SNa) .

Advanced: What computational tools predict metabolic pathways and metabolite toxicity?

Answer:

  • ADMET Prediction : SwissADME estimates CYP450 interactions (e.g., CYP3A4 substrate likelihood >70%) .
  • MetaSite : Maps phase I metabolites (e.g., sulfoxide formation via S-oxidation) .

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